1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1219902-31-4
VCID: VC11974596
InChI: InChI=1S/C22H20FN3O4S/c23-16-4-6-17(7-5-16)31-12-20(27)26-9-1-2-15(11-26)22-25-24-21(30-22)14-3-8-18-19(10-14)29-13-28-18/h3-8,10,15H,1-2,9,11-13H2
SMILES: C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C22H20FN3O4S
Molecular Weight: 441.5 g/mol

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one

CAS No.: 1219902-31-4

Cat. No.: VC11974596

Molecular Formula: C22H20FN3O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one - 1219902-31-4

Specification

CAS No. 1219902-31-4
Molecular Formula C22H20FN3O4S
Molecular Weight 441.5 g/mol
IUPAC Name 1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Standard InChI InChI=1S/C22H20FN3O4S/c23-16-4-6-17(7-5-16)31-12-20(27)26-9-1-2-15(11-26)22-25-24-21(30-22)14-3-8-18-19(10-14)29-13-28-18/h3-8,10,15H,1-2,9,11-13H2
Standard InChI Key UHCKMCWMABDLCX-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Canonical SMILES C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises four distinct regions:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle serving as the central scaffold.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, linked to the piperidine at position 3.

  • Benzodioxole group: A fused bicyclic system (1,3-benzodioxol-5-yl) attached to the oxadiazole ring, known for enhancing blood-brain barrier permeability.

  • 4-Fluorophenyl sulfanyl ethanone: A ketone functional group substituted with a sulfur-linked fluorophenyl group, contributing to metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub>S
Molecular Weight441.5 g/mol
IUPAC Name1-[3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C(=O)CSC5=CC=C(C=C5)F

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for this compound is unavailable, predictions can be made based on its functional groups:

  • NMR: The piperidine protons (δ 1.5–3.0 ppm), oxadiazole-linked aromatic protons (δ 7.0–8.0 ppm), and benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) would dominate the <sup>1</sup>H spectrum.

  • IR: Stretching vibrations for C=O (∼1700 cm<sup>−1</sup>), C-F (∼1100 cm<sup>−1</sup>), and S-C (∼700 cm<sup>−1</sup>) are expected.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential assembly of its components:

  • Oxadiazole Formation: Cyclization of a hydrazide with a benzodioxole-substituted carboxylic acid derivative under dehydrating conditions.

  • Piperidine Functionalization: Introduction of the oxadiazole-benzodioxole moiety via nucleophilic substitution or coupling reactions.

  • Sulfanyl Ethanone Conjugation: Thioether formation between a mercapto-fluorobenzene intermediate and a bromo- or chloro-ethanone precursor.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Hydrazide FormationHydrazine hydrate, ethanol, refluxBenzodioxole hydrazide
2Oxadiazole CyclizationPOCl<sub>3</sub>, DMF, 80°C5-(Benzodioxol-5-yl)-1,3,4-oxadiazole
3Piperidine CouplingK<sub>2</sub>CO<sub>3</sub>, DMF, 100°COxadiazole-piperidine adduct
4Thioether Formation4-Fluorothiophenol, NaH, THFFinal Compound

Purification and Yield

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 3.2 (ChemAxon) indicates moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility.

  • Solubility: Estimated 0.01 mg/mL in water, necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies.

Metabolic Stability

The fluorophenyl sulfanyl group may reduce oxidative metabolism by cytochrome P450 enzymes, while the benzodioxole moiety could undergo demethylenation to catechol derivatives.

Future Research Directions

  • Synthesis and Characterization: Prioritize laboratory synthesis to confirm structure and purity.

  • In Vitro Screening: Evaluate activity against neurological targets (e.g., monoamine transporters), cancer cell lines, and microbial panels.

  • ADMET Profiling: Assess absorption, distribution, and toxicity using in silico and in vitro models.

  • Structural Optimization: Explore substitutions on the piperidine ring or benzodioxole group to enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator